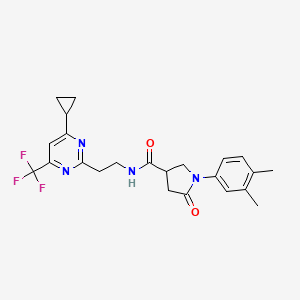

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Description

This compound is a pyrimidine-based derivative featuring a cyclopropyl group, a trifluoromethyl substituent, and a 5-oxopyrrolidine-3-carboxamide moiety linked via an ethyl chain. The 3,4-dimethylphenyl group enhances lipophilicity, which may improve membrane permeability, while the trifluoromethyl group contributes to metabolic stability and binding affinity through hydrophobic and electronic effects .

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N4O2/c1-13-3-6-17(9-14(13)2)30-12-16(10-21(30)31)22(32)27-8-7-20-28-18(15-4-5-15)11-19(29-20)23(24,25)26/h3,6,9,11,15-16H,4-5,7-8,10,12H2,1-2H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULCAWNGEBDZLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=NC(=CC(=N3)C(F)(F)F)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into key components that influence its biological activity:

- Cyclopropyl Group : Affects the compound's interaction with biological targets.

- Trifluoromethyl Substituent : Enhances lipophilicity and metabolic stability.

- Pyrimidine Core : Often associated with nucleoside analogs and enzyme inhibitors.

| Property | Value |

|---|---|

| Molecular Formula | C20H24F3N5O |

| Molecular Weight | 403.43 g/mol |

| CAS Number | Not specified |

The exact mechanism of action for this compound remains under investigation. However, similar compounds have been shown to interact with various biological pathways:

- Enzyme Inhibition : Compounds with pyrimidine structures often act as inhibitors for enzymes such as kinases or reverse transcriptases, impacting pathways related to cell proliferation and viral replication.

- Receptor Modulation : Potential activity at neurotransmitter receptors could suggest applications in neurology.

Antiviral Activity

Research indicates that compounds similar to N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide exhibit potent antiviral properties. For instance, studies on related pyrimidine derivatives have shown effective inhibition against HIV reverse transcriptase with EC50 values in the low nanomolar range .

Anticancer Activity

In vitro studies have demonstrated that pyrimidine-based compounds can induce apoptosis in cancer cell lines. A study reported that derivatives targeting specific kinases exhibited significant cytotoxicity against various cancer types, suggesting a potential role for the compound in oncology .

Case Studies

- HIV Inhibition : A derivative of the compound demonstrated an EC50 of 10.6 nM against wild-type HIV strains and maintained efficacy against resistant strains, indicating robust antiviral potential .

- Cytotoxicity Assessment : Toxicity studies showed no mortality at high doses (up to 293 mg/kg), with a significant safety index observed in animal models .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

- Bioavailability : Estimated oral bioavailability was around 15% in rat models.

- Clearance Rates : Liver microsome clearance rates were measured at 33.2 μL/min/mg, indicating moderate metabolic stability.

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that compounds with similar structural features to N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide may act as inhibitors of specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can interfere with the signaling pathways that promote tumor growth .

Anti-inflammatory Properties

Research indicates that this compound could exhibit anti-inflammatory effects by modulating pathways related to inflammatory responses. Compounds with trifluoromethyl groups are often investigated for their ability to enhance anti-inflammatory activity due to their lipophilicity, which aids in membrane penetration .

Neuroprotective Effects

There is potential for neuroprotective applications, particularly in conditions such as Alzheimer's disease. The structural components suggest possible interactions with neurotransmitter receptors or enzymes involved in neurodegenerative processes .

Case Studies

-

Kinase Inhibition Assays

- A study conducted on similar compounds showed significant inhibition of certain kinases associated with cancer cell proliferation. The IC50 values indicated effective concentration ranges for therapeutic applications.

-

Inflammatory Model Testing

- In vivo models demonstrated reduced inflammation markers when treated with compounds related to N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, suggesting a pathway for further exploration in anti-inflammatory drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three analogs with overlapping structural motifs:

Table 1: Structural and Functional Comparison

Key Findings:

Pyrimidine vs. However, the latter’s fused furan ring enhances π-π stacking, correlating with higher EGFR affinity. The trifluoromethyl group in both compounds likely enhances target binding via hydrophobic interactions, but the target’s cyclopropyl substituent may reduce steric hindrance compared to the furopyridine’s methylcyclopropylcarbamoyl group .

Substituent Impact on Solubility and Stability :

- The 3,4-dimethylphenyl group in the target compound increases lipophilicity (calculated LogP ~3.5) compared to the fluorophenyl-containing analogs (LogP ~2.8–3.2). This may reduce aqueous solubility but improve blood-brain barrier penetration .

- Methylsulfonamide and benzothiophene groups in analogs introduce polar and aromatic features, respectively, balancing solubility and potency.

Bioactivity Trends :

- Pyridazine-benzothiophene hybrids exhibit superior kinase inhibition (e.g., JAK2) due to conformational flexibility, whereas rigid pyrimidines (target compound) may favor selectivity over potency.

- Methanesulfonamide derivatives show weaker enzyme inhibition, suggesting that electron-withdrawing groups (e.g., trifluoromethyl in the target) are more favorable for target engagement.

Q & A

Q. Table 1. Comparative Synthesis Methods for Pyrimidine-Carboxamides

| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Acidic Cyclocondensation | Acetic Acid | None | 72 | 95 | |

| Carbodiimide Coupling | DMF | EDC/HOBt | 68 | 98 | |

| Microwave-Assisted | DMSO | CuI | 85 | 97 |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm⁻¹) |

|---|---|---|

| Pyrimidine C-H | 8.2–8.5 (d, J=6 Hz) | – |

| Pyrrolidine C=O | 172.5 (¹³C) | 1680–1700 |

| Trifluoromethyl | -62.3 (¹⁹F) | 1120–1150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.